molecular formula C7H8O4 B146976 Viscofas CAS No. 52229-50-2

Viscofas

Cat. No. B146976
Key on ui cas rn: 52229-50-2
M. Wt: 156.14 g/mol
InChI Key: UPBDXRPQPOWRKR-UHFFFAOYSA-N
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Patent
US05047490

Procedure details

Then, 15 L methyl vinyl ether were added and slightly heated until all of the maleic anhydride was dissolved. The temperature was raised to about 50° C. and, once the reaction started, a temperature of 55° to 65° C. was maintained in the reaction vessel by suitable cooling. After 4 to 5 hours, the reaction was completed, as determined by the fact that no monomeric maleic anhydride could be detected by means of triphenylphosphine paper. The excess methyl vinyl ether was distilled off. The process yielded 4.8 kg of a colorless, finely powdered 1:1 maleic anhydride-methyl vinyl ether copolymer having a specific viscosity of 3.1.
Quantity
15 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH3:4])=[CH2:2].[C:5]1(=[O:11])[O:10][C:8](=[O:9])[CH:7]=[CH:6]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[CH3:4][O:3][CH:1]=[CH2:2].[CH:6]1[C:5](=[O:11])[O:10][C:8](=[O:9])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15 L
Type
reactant
Smiles
C(=C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
a temperature of 55° to 65° C. was maintained in the reaction vessel by suitable cooling
DISTILLATION
Type
DISTILLATION
Details
The excess methyl vinyl ether was distilled off

Outcomes

Product
Details
Reaction Time
4.5 (± 0.5) h
Name
Type
product
Smiles
COC=C.C1=CC(=O)OC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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